molecular formula C12H22O4 B100789 1,6-Hexanediol diglycidyl ether CAS No. 16096-31-4

1,6-Hexanediol diglycidyl ether

Cat. No.: B100789
CAS No.: 16096-31-4
M. Wt: 230.3 g/mol
InChI Key: WTYYGFLRBWMFRY-UHFFFAOYSA-N
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Description

1,6-Hexanediol diglycidyl ether is an organic chemical compound belonging to the glycidyl ether family. It is an aliphatic compound that appears as a colorless liquid at room temperature. The compound is characterized by the presence of two epoxide (oxirane) groups per molecule, which makes it highly reactive. Its primary use is in modifying epoxy resins, particularly for reducing viscosity while maintaining flexibility .

Mechanism of Action

Target of Action

1,6-Hexanediol diglycidyl ether is a reactive diluent in epoxy resin systems . Its primary targets are the epoxy resins, which are high-viscosity materials . The compound’s long-chain structure provides flexibility and toughness, making it suitable for durable applications .

Mode of Action

The compound combines the properties of 1,6-hexanediol and glycidyl ether groups to enable polymerization and crosslinking with different substrates . It has two epoxide (oxirane) groups per molecule . These groups react with the hydroxyl groups of the epoxy resins, leading to a reduction in viscosity and allowing higher filler loading .

Biochemical Pathways

The compound is involved in the pathway of epoxy resin modification. It reacts with the epoxy resins in the presence of a Lewis acid as a catalyst to form a halohydrin . This process is followed by washing with sodium hydroxide to re-form the epoxide rings in a dehydrochlorination reaction . The resulting modified epoxy resins have reduced viscosity and increased flexibility .

Pharmacokinetics

It’s important to note that the compound’s low viscosity allows it to mix well with high-viscosity materials, enhancing its bioavailability in the targeted epoxy resin systems .

Result of Action

The primary result of the action of this compound is the modification of epoxy resins. The compound reduces the viscosity of these resins, allows higher filler loading, and imparts some degree of flexibility . These changes enhance the mechanical properties and chemical resistance of the resins , affecting the microstructure of the epoxy resins .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of a Lewis acid is necessary for the compound to react with epoxy resins . Additionally, the compound should be handled in an environment that avoids dust formation and ensures adequate ventilation . It’s also important to note that the compound is a skin irritant and sensitizer, and has caused contact dermatitis , so protective measures should be taken when handling it.

Preparation Methods

1,6-Hexanediol diglycidyl ether is synthesized through a multi-step process involving the reaction of 1,6-hexanediol with epichlorohydrin in the presence of a Lewis acid catalyst. The reaction proceeds as follows:

Industrial production methods typically involve the same steps but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,6-Hexanediol diglycidyl ether undergoes various chemical reactions due to its reactive epoxide groups. Some of the common reactions include:

The major products formed from these reactions are typically crosslinked polymers or modified resins with improved properties such as flexibility, toughness, and chemical resistance.

Scientific Research Applications

1,6-Hexanediol diglycidyl ether has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

1,6-Hexanediol diglycidyl ether can be compared with other glycidyl ethers, such as:

The uniqueness of this compound lies in its balance of flexibility and mechanical strength, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[6-(oxiran-2-ylmethoxy)hexoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1(3-5-13-7-11-9-15-11)2-4-6-14-8-12-10-16-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYYGFLRBWMFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCCCCCOCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29317-10-0
Record name 1,6-Hexanediol diglycidyl ether homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29317-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50275827, DTXSID60864660
Record name 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(oxirane)
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Record name 1,6-Hexanediol diglycidyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA
Record name Oxirane, 2,2'-[1,6-hexanediylbis(oxymethylene)]bis-
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CAS No.

16096-31-4, 1646-07-7
Record name 1,6-Hexanediol diglycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16096-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Hexanediol diglycidyl ether
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2,2'-[1,6-hexanediylbis(oxymethylene)]bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(oxirane)
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URL https://comptox.epa.gov/dashboard/DTXSID50275827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Hexanediol diglycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-bis(2,3-epoxypropoxy)hexane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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